3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid
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Overview
Description
BMS641, also known as BMS209641, is a RARβ-selective agonist. BMS641 is a potential tumor suppressor.
Scientific Research Applications
Oxidative Coupling Reaction and Acid-Catalyzed Dimerization
A study explored oxidative coupling reactions using natural gnetol, which led to the synthesis of new linear stilbene dimers and a phenyl naphthalene derivative. These compounds exhibited potent antioxidant and anti-inflammatory activities (Yao, Lin, & Yang, 2013).
Sensitized Emission in Luminescent Lanthanide Complexes
Research on 4-naphthalen-1-yl-benzoic acid derivatives revealed their role in effective energy-transfer pathways in luminescent lanthanide complexes. These studies are crucial for understanding the charge-transfer process in such complexes (Kim, Baek, & Kim, 2006).
Impact on Retinoic Acid Receptors
A paper detailed the molecular basis of how certain ligands, including similar benzoic acid derivatives, act as inverse pan-RAR agonists or neutral RARalpha-selective antagonists. This has implications for understanding receptor-ligand interactions in cell growth and differentiation (Germain et al., 2009).
Modulation of Retinoic Acid Receptor Subtypes
Investigations into (3-halo)benzoic acids connected to naphthyl rings demonstrated their potential as RAR modulators. Such compounds are pivotal in therapeutic applications like treating acute promyelocytic leukemia (Álvarez et al., 2015).
Synthesis and Cytotoxic Activity
The condensation of naphthalenecarboxylic acid led to the synthesis of benzopyranoxanthone analogues. These compounds showed significant cytotoxic activity, highlighting their potential in cancer treatment research (Sittisombut et al., 2001).
properties
CAS RN |
369364-50-1 |
---|---|
Product Name |
3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid |
Molecular Formula |
C27H23ClO2 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C27H23ClO2/c1-27(2)15-14-22(19-6-4-3-5-7-19)23-16-18(9-13-24(23)27)8-10-20-11-12-21(26(29)30)17-25(20)28/h3-14,16-17H,15H2,1-2H3,(H,29,30)/b10-8+ |
InChI Key |
FRTYVAKGTFXRNY-CSKARUKUSA-N |
Isomeric SMILES |
CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS641; BMS-641; BMS 641; BMS209641; BMS-209641 BMS 209641; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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